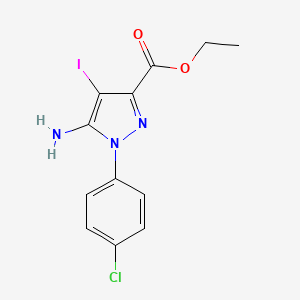![molecular formula C12H13ClN2O B7951643 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951643.png)
7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its chloro, isobutyl, and carbaldehyde functional groups, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1-isobutyl-2-chloro-1H-benzimidazole, followed by formylation to introduce the carbaldehyde group. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for halogen substitution reactions.
Major Products Formed:
Oxidation: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-amine or 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-ol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other functional materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism by which 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins, receptors, or nucleic acids.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure with a methoxyethyl group instead of isobutyl.
1H-benzo[d]imidazole-2-carbaldehyde: A simpler analog without the chloro and isobutyl groups.
7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the isobutyl group.
Uniqueness: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
7-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)6-15-11(7-16)14-10-5-3-4-9(13)12(10)15/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBZTJYDFXDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951624.png)
![7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951635.png)
![5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951651.png)


![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7951670.png)
